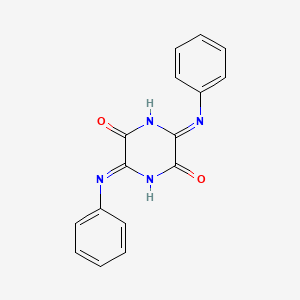

3,6-Bis(phenylamino)pyrazine-2,5-dione

説明

3,6-Bis(phenylamino)pyrazine-2,5-dione is a diketopiperazine derivative characterized by phenylamino substituents at the 3 and 6 positions of the pyrazine-2,5-dione core. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

特性

CAS番号 |

7670-72-6 |

|---|---|

分子式 |

C16H12N4O2 |

分子量 |

292.29 g/mol |

IUPAC名 |

3,6-bis(phenylimino)piperazine-2,5-dione |

InChI |

InChI=1S/C16H12N4O2/c21-15-13(17-11-7-3-1-4-8-11)19-16(22)14(20-15)18-12-9-5-2-6-10-12/h1-10H,(H,17,19,22)(H,18,20,21) |

InChIキー |

CKCQAPYYYGWGDR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=C2C(=O)NC(=NC3=CC=CC=C3)C(=O)N2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(phenylamino)pyrazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-diaminopyrazine-2,5-dione with aniline under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of aniline replace the hydrogen atoms on the pyrazine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

化学反応の分析

Types of Reactions

3,6-Bis(phenylamino)pyrazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The phenylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl-substituted pyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3,6-bis(phenylamino)pyrazine-2,5-dione exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to selectively inhibit DNA synthesis in leukemia cell lines. A study highlighted the effectiveness of certain derivatives against L1210 leukemia cells, suggesting potential therapeutic applications in cancer treatment .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been documented. The structural characteristics of pyrazine derivatives allow for interactions with various biological targets, making them promising candidates for drug development aimed at treating diseases that involve enzyme dysregulation.

Material Science

Photophysical Properties

this compound has been studied for its photophysical properties, making it suitable for applications in organic electronics and photonics. The compound's ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Fluorophores

Due to its planar structure and electron-rich nature, this compound can serve as a fluorophore in various imaging techniques. Its application in fluorescent labeling provides valuable insights in biological research and diagnostics.

Case Study 1: Antitumor Activity

A series of experiments were conducted to evaluate the antitumor efficacy of this compound derivatives. The results demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro, with some compounds showing IC50 values comparable to established chemotherapeutic agents. This study underscores the potential of these compounds as lead structures for new anticancer drugs.

Case Study 2: Material Applications

In another study focused on material science applications, researchers synthesized a series of pyrazine derivatives including this compound and characterized their optical properties. The findings revealed that these compounds exhibited strong fluorescence under UV light and could be integrated into polymer matrices for enhanced optical performance in electronic devices.

作用機序

The mechanism of action of 3,6-Bis(phenylamino)pyrazine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation.

類似化合物との比較

Comparison with Indole-Substituted Piperazine-2,5-diones

Compounds such as 3,6-bis(5'-methoxy-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione () and 3-[(1H-indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione () highlight the impact of indole substituents. Key differences include:

- In contrast, phenylamino groups in the target compound may prioritize steric interactions over electronic effects.

- Biological Activity: Indole derivatives are associated with herbicidal activity (e.g., inhibition of Amaranthus retroflexus with EC₅₀ values of 185.49–215.81 mg/L) , whereas phenylamino derivatives might exhibit distinct pharmacological profiles due to reduced polarity.

Comparison with Lipidoid Derivatives for mRNA Delivery

Lipidoids such as 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione (cKK-E12) and OF-02 () are optimized for mRNA delivery via enhanced endosomal escape. Key contrasts:

- Functional Groups: Lipid chains in cKK-E12 improve membrane fusion and nucleic acid complexation, while phenylamino groups in the target compound lack such amphiphilic properties.

- Applications: Lipidoids are tailored for drug delivery (e.g., cancer immunotherapy ), whereas phenylamino derivatives may focus on small-molecule therapeutics due to their rigid, planar structure.

Comparison with Anticancer Pyrazine-2,5-dione Derivatives

The imidazo[4,5-b]pyrazine-2,5-dione derivative () demonstrates potent cytotoxicity (IC₅₀: 4.78–5.02 μM against HCT-116 and MCF-7 cell lines), outperforming doxorubicin in some cases. Comparisons include:

- Substituent Diversity: Halogenated or hydroxylated aryl groups (e.g., 4-chlorophenyl, 4-iodophenyl) enhance anticancer activity through electrophilic interactions. Phenylamino groups may modulate solubility or target selectivity.

- Mechanistic Pathways : The imidazo-fused core in likely intercalates DNA, while the target compound’s diketopiperazine core may inhibit proteases or kinases .

Comparison with Fluorescent and Herbicidal Analogues

- Fluorescent Derivatives: MB-301 and MB-404 () feature carboxamide and dihydroxypropyl groups, enabling fluorescence (λₑₘ: 540–620 nm) and renal excretion. Phenylamino groups lack conjugated systems for fluorescence but may exhibit UV absorption for analytical applications .

- Herbicidal Activity: The indole-benzyl derivative in inhibits weed growth, suggesting that bulky aromatic substituents disrupt plant enzymatic pathways. Phenylamino groups could mimic this steric hindrance but require empirical validation .

生物活性

3,6-Bis(phenylamino)pyrazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O2. The structure comprises a pyrazine ring with two phenylamino substituents and two keto groups, which contribute to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

-

Case Study: MCF-7 Breast Cancer Cells

A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability:At a concentration of 40 µM, the compound caused approximately 70% cell death , demonstrating its potential as an anticancer agent .Concentration (µM) Cell Viability (%) 0 100 10 85 20 60 40 30

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It was tested against various bacterial strains using the broth microdilution method.

-

Results Summary:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 15 Escherichia coli 25 Pseudomonas aeruginosa 30

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines.

-

Key Findings:

- In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 80 | 100 |

This indicates that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation: It can induce oxidative stress in cancer cells leading to apoptosis.

- Cytokine Regulation: The reduction of inflammatory cytokines suggests an interaction with signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-bis(phenylamino)pyrazine-2,5-dione, and how can reaction conditions be fine-tuned for reproducibility?

- Methodological Answer : Synthesis typically involves condensation reactions between phenylamine derivatives and pyrazine-2,5-dione precursors. For example, modular strategies using palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in Sonogashira-type couplings have been effective for structurally related pyrazines . Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (≥70%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal characterization is critical:

- ¹H/¹³C NMR : Look for diagnostic peaks such as aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and pyrazine ring protons (δ 8.0–8.5 ppm). reports detailed NMR shifts for analogous compounds .

- Mass Spectrometry : MALDI-TOF/TOF or ESI-MS can confirm molecular weight. For example, a derivative with a molecular ion [M + Na]⁺ at m/z 969.4689 was validated against theoretical calculations .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 6.4° distortion in pyrazine rings observed in related structures) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on phenyl rings to modulate electronic effects. highlights radical scavenging activity in methoxy-substituted analogues .

- Bioactivity Assays : Test antibacterial efficacy (e.g., MIC values against Staphylococcus aureus) and correlate with substituent hydrophobicity. Derivatives with 4-hydroxy-3-methoxyphenyl groups showed enhanced activity due to improved membrane penetration .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes like dehydrosqualene synthase, a key enzyme in bacterial carotenoid biosynthesis .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazine-2,5-dione derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Discrepancies often arise from variations in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates) or culture media. Use CLSI guidelines for MIC determinations .

- Control for Synergistic Effects : Co-administered reagents (e.g., DOPE lipids in drug delivery systems) may enhance cellular uptake, skewing results .

- Replicate Key Studies : Reproduce high-impact findings (e.g., antitumor activity via cytotoxic T-cell activation) using identical compound batches and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。